molecular formula C14H10F3NO2 B4690751 N-[2-(trifluoromethoxy)phenyl]benzamide

N-[2-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B4690751
M. Wt: 281.23 g/mol
InChI Key: HKWWCBDPEWARGA-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]benzamide is a chemical compound of interest in various research fields, particularly as a scaffold in medicinal chemistry and materials science. Although specific studies on this exact compound are limited, its close structural analogs, such as N-[2-(trifluoromethyl)phenyl]benzamide derivatives, have been well-characterized, providing strong indications of its potential research value . These analogs are frequently investigated for their diverse biological activities, which include antibacterial, antitumor, antioxidant, and antiviral properties, making the benzamide core a privileged structure in drug discovery efforts . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the unique properties of the 2-(trifluoromethoxy) substituent influence biological activity and molecular interactions compared to the more common trifluoromethyl group . In the realm of materials science, related N-arylbenzamides have been shown to form distinct molecular conformations and supramolecular architectures in the solid state, driven by intermolecular forces such as N—H···O hydrogen bonding . The presence of the benzamide group often leads to specific torsion and dihedral angles between the aromatic rings, which can significantly impact the crystal packing and the resulting material's properties . This makes this compound a valuable candidate for researchers studying the design and self-assembly of organic crystalline materials. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)20-12-9-5-4-8-11(12)18-13(19)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWWCBDPEWARGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Trifluoromethoxy Phenyl Benzamide and Its Analogues

Established Synthetic Routes to N-[2-(trifluoromethoxy)phenyl]benzamide Core Structure

The most fundamental and widely employed method for synthesizing the this compound core is the acylation of 2-(trifluoromethoxy)aniline (B52511) with a benzoyl derivative. This reaction, a variation of the Schotten-Baumann reaction, typically involves the coupling of the aniline (B41778) with benzoyl chloride. uomustansiriyah.edu.iq

The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netnanobioletters.com Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or stronger bases such as sodium hydride (NaH) when a less reactive acylating agent is used. researchgate.net The reaction proceeds readily, often at room temperature, to provide the target benzamide (B126) in good to excellent yields. researchgate.netnanobioletters.com An alternative to benzoyl chloride is the use of benzoic anhydride (B1165640) or the activation of benzoic acid itself with coupling agents.

A typical procedure involves dissolving 2-(trifluoromethoxy)aniline in a suitable solvent with a base, followed by the slow addition of benzoyl chloride at a controlled temperature, often starting at 0 °C and allowing the mixture to warm to room temperature. researchgate.net

Table 1: General Conditions for Core Synthesis

Reactant A Reactant B Solvent Base Typical Yield
2-(Trifluoromethoxy)aniline Benzoyl Chloride THF or DCM Triethylamine 69-97% researchgate.net
2-(Trifluoromethoxy)aniline Benzoyl Chloride Dichloromethane - -
2-(Trifluoromethoxy)aniline Benzoic Anhydride THF Sodium Hydride 69-97% researchgate.net

Strategies for Derivatization and Functionalization of this compound

The this compound scaffold serves as a versatile platform for the development of a wide array of analogues through systematic structural modifications. These derivatizations are crucial for tuning the molecule's properties for various applications.

A primary strategy for creating analogues is the modification of the benzoyl portion of the molecule. This is most directly achieved by employing substituted benzoyl chlorides or by activating the corresponding substituted benzoic acids during the initial amide bond formation. Research has explored a diverse range of substituents on the benzoyl ring to investigate structure-activity relationships.

For instance, the introduction of a hydroxyl group at the 2-position of the benzoyl ring yields 2-hydroxy-N-[2-(trifluoromethoxy)phenyl]benzamide, which can be further derivatized. researchgate.net Other modifications include the incorporation of phenoxy groups, as seen in the synthesis of 2-phenoxybenzamides, which are prepared by coupling the aniline with a 2-phenoxybenzoic acid derivative. researchgate.netsemanticscholar.org The synthesis of N-benzylbenzamides also showcases modifications where the core benzoyl group is altered. acs.org

Table 2: Examples of Benzoyl Moiety Modifications

Benzoyl Precursor Resulting Analogue Structure Reference
2-Hydroxybenzoyl chloride 2-Hydroxy-N-[2-(trifluoromethoxy)phenyl]benzamide researchgate.net
2-Phenoxybenzoic acid N-[2-(Trifluoromethoxy)phenyl]-2-phenoxybenzamide researchgate.netsemanticscholar.org
4-Iodobenzoic acid 4-Iodo-N-[2-(trifluoromethoxy)phenyl]benzamide acs.org
4-(Trifluoromethyl)benzoyl chloride N-Phenyl-4-(trifluoromethyl)benzamide rsc.org

Analogues can also be generated by altering the electronic and steric properties of the aniline ring. This involves starting with anilines that are derivatives of 2-(trifluoromethoxy)aniline. Synthetic efforts have included changing the position of the trifluoromethyl group (e.g., to the meta or para position) or introducing additional substituents onto the phenyl ring. researchgate.net

For example, studies on trifluoromethylphenyl amides (TFMPAs) have shown that the presence of additional substituents, such as two chlorine atoms (e.g., 2,6-dichloro-4-trifluoromethylaniline), can significantly influence the properties of the resulting amide. researchgate.net While the core focus remains on the 2-(trifluoromethoxy)phenyl group, these related syntheses demonstrate the flexibility of the general synthetic route for creating a library of compounds with varied substitution patterns on the aniline moiety.

More complex structural modifications involve the introduction of bridging units or the incorporation of heterocyclic systems. These advanced derivatizations can impart conformational rigidity or introduce new interaction points. researchgate.net

One approach involves fusing a heterocyclic ring to the benzamide core. For example, imidazole-based N-phenylbenzamide derivatives have been synthesized through one-pot multicomponent reactions involving a substituted aniline, phthalic anhydride, and 2,3-diaminomaleonitrile. nih.gov Another strategy involves linking two benzamide units or incorporating scaffolds like piperidine (B6355638) or piperazine. semanticscholar.orgacs.org The exploration of alternative scaffolds has led to the replacement of the phenyl rings with heterocycles such as pyrrole (B145914) or the fusion of rings to create benzimidazoles. nih.gov In highly advanced applications, N-heterocyclic phosphide (B1233454) ligands have been used as bridging linkers between metal centers in organometallic complexes. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Beyond traditional methods, several advanced synthetic techniques have been applied to the synthesis of benzamides, offering improvements in efficiency, selectivity, and environmental impact.

Photocatalysis : Visible-light-induced photocatalysis has emerged as a powerful tool for benzamide modifications. Using catalysts like Eosin Y or methylene (B1212753) blue, reactions such as intramolecular cyclizations to form isoindolinones from functionalized benzamides can be achieved under mild conditions, sometimes even using sunlight as the light source. rsc.org

Nickel Catalysis : Nickel-catalyzed reactions have enabled novel transformations, including the asymmetric synthesis of α-arylbenzamides from vinyl amides and aryl halides. uzh.chnih.govresearchgate.net These methods provide access to chiral benzamide derivatives with high enantiomeric excess under mild conditions. nih.govresearchgate.net

Biocatalysis : The use of enzymes for amide bond formation is a key area in green chemistry. rsc.org Enzymes can offer high chemo- and stereoselectivity, avoiding the need for harsh reagents and protecting groups. Nitrile hydratase enzymes, for instance, can convert nitriles to primary amides under mild, aqueous conditions. rsc.org

Electrochemical Synthesis : Electrocatalysis offers a sustainable alternative for amide synthesis. Amide bonds can be formed efficiently from aldehydes and amines via the chemoselective electrochemical oxidation of hemiaminal intermediates using a gold-modified carbon felt anode in a continuous flow system. acs.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times. It has been successfully used in the synthesis of bis(arylimidamides) from electron-poor dianilines, where conventional heating was less effective. nih.gov

Chemo- and Regioselectivity in Benzamide Synthesis

Controlling selectivity is paramount in the synthesis of complex molecules.

Chemoselectivity , the preferential reaction of one functional group over another, is a critical consideration. youtube.com In biocatalytic systems, for instance, a high selectivity for amide bond formation over ester formation can be achieved when reacting molecules containing both amine and alcohol functionalities. rsc.org Similarly, electrochemical methods have demonstrated high chemoselectivity by selectively oxidizing hemiaminal intermediates to amides in the presence of other oxidizable groups. acs.org The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity in multi-step organic syntheses. youtube.com

Regioselectivity , which dictates the site of bond formation, is also essential. youtube.com In the functionalization of the benzamide scaffold, radical-mediated hydrogen atom transfer (HAT) processes can achieve remarkable regioselectivity, enabling the direct functionalization of remote, unactivated C-H bonds. rsc.org Nickel-catalyzed hydroarylation reactions have also shown high regioselectivity in the addition of aryl groups to specific positions on an alkene substrate to form α-arylbenzamides. uzh.chnih.gov

Analytical Confirmation of Synthesized this compound Derivatives

The structural confirmation of newly synthesized this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of these compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a typical N-arylbenzamide, the amide proton (N-H) usually appears as a singlet in the downfield region of the spectrum. The aromatic protons will present as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern of the two aromatic rings. For this compound, the protons on the benzoyl ring and the 2-(trifluoromethoxy)phenyl ring will show distinct signals.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum (around δ 165 ppm). The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

The following tables provide representative ¹H and ¹³C NMR data for analogues of this compound.

Table 1: Representative ¹H NMR Data for N-Arylbenzamide Analogues

Compound Name Solvent Amide Proton (δ, ppm) Aromatic Protons (δ, ppm)
N-phenyl-3-(trifluoromethoxy)benzamide rsc.org CDCl₃ 7.94 (s, 1H) 7.79–7.72 (m, 2H), 7.62 (d, J = 7.8 Hz, 2H), 7.50 (t, J = 8.0 Hz, 1H), 7.42–7.34 (m, 3H), 7.17 (t, J = 7.4 Hz, 1H)
N-(3-(trifluoromethoxy)phenyl) benzamide rsc.org CDCl₃ 7.99 (s, 1H) 7.86 (d, J = 7.4 Hz, 2H), 7.70 (s, 1H), 7.56 (t, J = 7.4 Hz, 1H), 7.49 (q, J = 8.4, 7.3 Hz, 3H), 7.37 (t, J = 8.2 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H)

Table 2: Representative ¹³C NMR Data for N-Arylbenzamide Analogues

Compound Name Solvent Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Trifluoromethyl/methoxy (B1213986) Carbon (δ, ppm)
N-phenyl-3-(trifluoromethoxy)benzamide rsc.org CDCl₃ 164.4 149.7, 137.6, 137.2, 130.4, 129.3, 125.2, 125.1, 124.3, 120.2 120.5 (q, J = 256.3 Hz)
N-(3-(trifluoromethoxy)phenyl) benzamide rsc.org CDCl₃ 166.0 149.8, 139.5, 134.6, 132.3, 130.2, 129.0, 127.2, 118.3, 116.8, 113.1 120.6 (q, J = 255.9 Hz)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by analyzing the fragmentation of the molecular ion. Common fragmentation pathways for N-arylbenzamides include cleavage of the amide bond, leading to the formation of benzoyl and anilide-type cations. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching vibration (typically around 3300 cm⁻¹) and the C=O (amide I) stretching vibration (around 1650 cm⁻¹). The C-F stretching vibrations of the trifluoromethoxy group would also be present, typically in the region of 1100-1300 cm⁻¹.

By combining the data from these analytical techniques, the unambiguous structural confirmation of this compound and its derivatives can be achieved.

Structure Activity Relationship Sar Studies of N 2 Trifluoromethoxy Phenyl Benzamide and Analogues

Influence of the Trifluoromethoxy Group on Biological Potency and Selectivity

The trifluoromethoxy (-OCF3) group is a unique substituent in drug design due to its distinct electronic and lipophilic characteristics. It is strongly electron-withdrawing via induction and is highly lipophilic. This combination can profoundly modulate a molecule's interaction with biological targets.

In analogues of N-phenylbenzamide, the introduction of a trifluoromethoxy group, particularly at the ortho-position of the N-phenyl ring, is a key strategy for enhancing biological activity and metabolic stability. acs.org The -OCF3 group can improve membrane permeability and bioavailability by increasing lipophilicity. Its strong electron-withdrawing nature alters the charge distribution across the aromatic ring and the adjacent amide bond, which can enhance binding affinity to target proteins through modified electrostatic or hydrogen bonding interactions. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, an ortho-trifluoromethoxybenzyl substitution was found to be important for inhibitory activity. acs.org The group's bulk and electronic properties contribute to a specific conformation that can be favorable for fitting into the active site of a target enzyme or receptor, thereby increasing potency and selectivity against other targets.

Positional and Electronic Effects of Substituents on Biological Activity Profiles

The biological activity of N-phenylbenzamide analogues is highly sensitive to the position and electronic nature of substituents on both aromatic rings.

Positional Isomerism: Studies on various N-phenylbenzamide series have demonstrated that the location of a substituent dramatically impacts potency. For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, moving an N-Boc-piperazinyl substituent on the aniline (B41778) ring from the ortho-position to the meta- or para-position significantly altered activity. The para-substituted analogue showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com This highlights that a specific substitution pattern is often required to orient the molecule correctly within the target's binding site.

Electronic Effects: The electronic influence of substituents (electron-donating vs. electron-withdrawing) can have varied and target-dependent effects. In one study of imidazole-based N-phenylbenzamide derivatives with anticancer activity, no clear-cut trend was observed where either electron-donating or electron-withdrawing groups were universally better. nih.gov Derivatives with electron-donating methyl and methoxy (B1213986) groups, as well as those with the electron-withdrawing fluorine atom, showed good activity. nih.gov However, derivatives with a strongly withdrawing nitro group were less active. nih.gov In contrast, QSAR studies on N-phenylbenzamides as antimicrobial agents suggest that for activity against Gram-positive bacteria, electrostatic interactions are dominant, favoring electropositive groups on one ring and electronegative features near the carbonyl oxygen. nih.gov This indicates that the optimal electronic properties are highly dependent on the specific biological target and its binding environment.

Steric Hindrance and Conformational Flexibility in N-[2-(trifluoromethoxy)phenyl]benzamide Analogues

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Steric hindrance and conformational flexibility are key determinants of this shape. The ortho-trifluoromethoxy group in this compound is sterically demanding and imposes significant conformational restriction.

This ortho-substituent likely forces the two phenyl rings to adopt a non-coplanar orientation due to steric clash. This fixed dihedral angle can be advantageous, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This can lead to higher binding affinity. QSAR studies on antimicrobial N-phenylbenzamides have shown that for activity against Gram-negative bacteria, steric properties are crucial. nih.gov Specifically, a bulky group at the ortho position was found to be desirable for better activity. nih.gov However, excessive steric bulk can also be detrimental, preventing the ligand from entering a narrow binding pocket. Therefore, the size and position of substituents must be carefully balanced to achieve optimal complementarity with the target protein.

Correlation of Physicochemical Parameters with Biological Response

Quantitative structure-activity relationship (QSAR) studies aim to correlate a compound's physicochemical properties with its biological activity. For N-phenylbenzamide analogues, lipophilicity and electronic properties are key parameters.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor governing absorption, distribution, metabolism, and excretion (ADMET) properties, as well as target engagement.

A molecule must possess a balanced lipophilicity to effectively cross biological membranes to reach its target, yet retain sufficient aqueous solubility. In QSAR studies of antimicrobial N-phenylbenzamides, logP was a significant descriptor for activity against Gram-negative bacteria, indicating the importance of hydrophobic interactions for these compounds to permeate the bacterial cell wall. nih.gov However, excessively high lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic clearance.

The following table presents data for a series of N-phenylbenzamide analogues, illustrating the relationship between their calculated lipophilicity (cLogP), and antiplasmodial activity (IC50).

CompoundSubstituent (R) on Aniline RingcLogPAntiplasmodial IC50 (µM)
Analogue A2-(N-Boc-piperazinyl)6.441.146
Analogue B3-(N-Boc-piperazinyl)6.443.297
Analogue C4-(N-Boc-piperazinyl)6.440.269
Analogue D4-(N-Pivaloyl-piperazinyl)5.560.580
Analogue EH4.433.738
Data synthesized from studies on 2-phenoxybenzamide (B1622244) derivatives against P. falciparum. mdpi.comsemanticscholar.org The core structure is 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide.

As shown in the table, there is no simple linear relationship. While the unsubstituted compound (Analogue E) has the lowest lipophilicity and modest activity, the highly active para-substituted analogue (Analogue C) has a very high cLogP. Lowering the lipophilicity while maintaining the para-substitution (Analogue D) retains sub-micromolar activity, suggesting an optimal range for this parameter. semanticscholar.org

Electronic descriptors quantify the electron-donating or electron-withdrawing properties of substituents, which influence how a molecule interacts with its target through electrostatic forces, hydrogen bonds, and aromatic interactions. Parameters such as the Hammett constant (σ) and calculated properties like total energy (Etot) and electrophilicity index are used in QSAR models. nih.govresearchgate.net

For N-phenylbenzamides, electronic effects are critical for target affinity. A QSAR study on antimicrobial N-phenylbenzamides revealed that the electrophilicity index was a key descriptor for activity against Gram-positive bacteria, pointing to the dominance of electrostatic interactions. nih.gov The model suggested that an electropositive group on the N-phenyl ring and an electronegative group near the amide carbonyl were favorable. nih.gov This can be rationalized by the formation of specific hydrogen bonds or ionic interactions with amino acid residues in the target's active site. The table below summarizes the influence of different parameter types on the antimicrobial activity of N-phenylbenzamide analogues.

Bacterial TypeDominant Interaction TypeKey Physicochemical DescriptorsFavorable Substituent Properties
Gram-positiveElectrostaticElectrophilicity IndexElectropositive group on N-phenyl ring; Electronegative group near C=O
Gram-negativeHydrophobic & StericlogP, Molar RefractivityHydrophobic group at meta-position; Bulky group at ortho-position
Data derived from QSAR analysis of N-phenylbenzamides as antimicrobial agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles for this compound Derivatives

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For N-phenylbenzamide derivatives, a general pharmacophore can be derived from SAR data. scirp.orgnih.govdovepress.com

A typical pharmacophore model for this class of compounds would include:

Two Aromatic Rings (AR1, AR2): These are crucial for establishing π-π stacking or hydrophobic interactions within the binding pocket.

Hydrogen Bond Donor (HBD): The amide N-H group is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen serves as a key hydrogen bond acceptor.

Hydrophobic/Electron-Withdrawing Feature (HY/EW): In the case of this compound, the ortho--OCF3 group represents a key hydrophobic and electron-withdrawing feature that occupies a specific pocket in the target protein, contributing to both affinity and selectivity.

Ligand-based design for this series focuses on modifying substituents on the two phenyl rings to optimize interactions with these pharmacophoric features. The design strategy often involves retaining the core N-phenylbenzamide linker while introducing various substituents to probe the steric, electronic, and hydrophobic limits of the receptor's binding site. scirp.org By identifying the optimal combination of features, new derivatives with improved potency and better drug-like properties can be rationally designed.

Biological Activity Profiles and Mechanistic Elucidation of N 2 Trifluoromethoxy Phenyl Benzamide Analogues

Antimicrobial Activity Investigations

Analogues of N-[2-(trifluoromethoxy)phenyl]benzamide have been evaluated for their efficacy against a variety of bacterial and fungal pathogens, with several studies highlighting the crucial role of the trifluoromethyl or trifluoromethoxy substitutions.

The antibacterial potential of benzamide (B126) and particularly salicylanilide (B1680751) analogues featuring trifluoromethyl groups has been demonstrated, especially against Gram-positive bacteria. A study on fluoro and trifluoromethyl-substituted salicylanilides revealed specific and potent activity against Staphylococcus aureus, including multidrug-resistant strains (MDR). nih.gov Notably, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed excellent efficacy against multiple methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL. nih.gov Similarly, pyrazole (B372694) derivatives with N-(trifluoromethyl)phenyl substitutions are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like MRSA and Enterococcus faecalis. nih.gov One of the most potent compounds in this series, featuring bromo and trifluoromethyl substitutions, inhibited the growth of several S. aureus strains with a MIC value of 0.78 μg/mL. nih.gov

The mechanisms underlying the antibacterial action of these analogues are varied and appear to target fundamental cellular processes. creative-biolabs.comlumenlearning.com Some proposed mechanisms include:

Inhibition of Essential Enzymes : Research on related structures suggests that benzoyl derivatives can inhibit bacterial transcription by targeting the interaction between RNA polymerase (RNAP) and its σ factor. nih.gov Other studies on substituted biphenyls point to the inhibition of enzymes like E. coli FabH, which is critical for fatty acid synthesis. researchgate.net

Cell Wall and Membrane Disruption : Certain benzazole-based compounds have been shown to rupture the bacterial cell wall. researchgate.net Molecular modeling has suggested that these molecules may bind to penicillin-binding proteins (PBPs) and inhibit β-lactamase, thereby overcoming resistance mechanisms. researchgate.net Other related compounds, such as quaternary ammonium (B1175870) salts, act by disrupting the bacterial membrane. lumenlearning.comnih.gov

Table 1: Antibacterial Efficacy of Selected Trifluoromethyl-Substituted Benzamide Analogues

Compound ClassSpecific Analogue ExampleTarget Organism(s)Reported Efficacy (MIC)Source(s)
Substituted Salicylanilides5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA, VRSA0.031–0.062 µg/mL nih.gov
Substituted PyrazolesN-(trifluoromethyl)phenyl pyrazole with bromo substitutionS. aureus, S. epidermidis, E. faecium0.78 µg/mL nih.gov
Substituted PyrazolesDichloro substituted N-phenyl pyrazoleS. aureus0.78–1.56 µg/mL nih.gov

Analogues incorporating a benzanilide (B160483) structure have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. rsc.orgnih.gov A series of newly designed benzanilide-containing azoles showed promising activity against fluconazole-sensitive C. albicans and, importantly, against azole-resistant strains. rsc.orgnih.gov The inclusion of the trifluoromethoxy group in chalcone (B49325) derivatives has also been shown to be more effective against fungal strains than the trifluoromethyl group. nih.gov For instance, a chalcone derivative bearing a trifluoromethoxy group and an indole (B1671886) ring was more active against C. albicans and Aspergillus niger than the standard drug fluconazole. nih.gov

The primary mechanism of action for many of these antifungal analogues is the disruption of the fungal cell membrane's integrity. ebsco.commedscape.com Key mechanistic insights include:

Inhibition of Ergosterol (B1671047) Biosynthesis : The most prominent mechanism identified for benzanilide-containing azoles is the inhibition of the fungal cytochrome P450 enzyme, CYP51 (lanosterol 14-α-demethylase). rsc.orgnih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. davidmoore.org.uknih.gov Blocking this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function. rsc.orgmedscape.com

Inhibition of Biofilm Formation : Potent analogues have been shown to inhibit the formation of fungal biofilms, which are a key factor in drug resistance and the persistence of infections. rsc.orgnih.gov

Induction of Oxidative Stress : The most potent compound in one study, A11, was found to stimulate the production of reactive oxygen species (ROS), leading to fungicidal activity. rsc.orgnih.gov

Table 2: Antifungal Efficacy of Selected Benzanilide and Trifluoromethoxy Analogues

Compound ClassTarget Organism(s)Reported Efficacy (MIC)Proposed MechanismSource(s)
Benzanilide-containing AzolesCandida albicans (including azole-resistant strains)MIC80: 0.03 to 0.5 µg/mLCYP51 Inhibition rsc.orgnih.gov
Trifluoromethoxy-substituted ChalconesCandida albicans, Aspergillus nigerMore active than fluconazoleNot specified nih.gov
Salicylanilide EstersVarious moulds and yeasts≥ 0.49 µmol/L (moulds) ≥ 1.95 µmol/L (yeasts)Multiple targets mdpi.com

Antiparasitic Activity Research

The search for new antiparasitic agents has led to the investigation of benzamide analogues against protozoa responsible for diseases like malaria and mycobacterial infections.

Derivatives of benzamide, specifically benzimidazoles, have shown potential as antiplasmodial agents against Plasmodium falciparum, the parasite that causes malaria. nih.govresearchgate.netmalariaworld.org Research has indicated that certain substituted benzimidazole (B57391) derivatives display antiplasmodial activity in the high nanomolar range against chloroquine-sensitive strains. researchgate.netmalariaworld.org The trifluoromethyl group is a known feature in some antimalarial lead compounds, such as plasmodione (3-[4-(trifluoromethyl)benzyl]-menadione). nih.gov However, in a series of thiazinoquinones, the inclusion of a trifluoromethyl group at the para position of the benzyl (B1604629) ring led to a decrease in antiplasmodial activity, suggesting that the electronic properties of the substituent are critical for target interaction. nih.gov

A significant finding is that the mechanism of action for some of these active benzimidazole derivatives appears to be novel. researchgate.netmalariaworld.org Unlike chloroquine (B1663885) and other common antimalarials that interfere with the parasite's detoxification of heme by inhibiting hemozoin biocrystallization, these compounds seem to act via a different pathway, affecting the parasite directly. nih.govresearchgate.netmalariaworld.org

Analogues of benzamide are also being explored for their activity against Mycobacterium tuberculosis. Salicylanilides are known to possess a wide range of biological effects, including activity against mycobacteria. mdpi.com Studies on related heterocyclic compounds like benzimidazoles have shown that the presence of electron-withdrawing groups can enhance antimycobacterial activity. nih.gov This suggests that the trifluoromethoxy group on the this compound scaffold could be beneficial for this application.

Potential mechanisms for antimycobacterial action are being investigated, with several targets proposed:

Inhibition of Cell Wall Synthesis : For some active compounds, the likely mechanism of action is the inhibition of mycobacterial cell wall synthesis. nih.gov

Inhibition of Cell Division : Docking studies on benzimidazole derivatives suggest a high affinity for the FtsZ (filamentous temperature-sensitive Z) protein. nih.gov This protein is crucial for bacterial cell division, and its inhibition is a promising strategy for developing new antimicrobials.

Inhibition of ATP Synthase : A known target for antimycobacterial drugs is ATP synthase, which is essential for energy production in the bacterium. lumenlearning.com

Insecticidal and Agrochemical Applications Research (Pre-clinical Focus)

The inclusion of fluorine atoms, and particularly trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, is a well-established strategy in the design of modern agrochemicals. researchgate.netnih.gov These groups can significantly alter a molecule's physical, chemical, and biological properties, often leading to enhanced efficacy, metabolic stability, and target transport. researchgate.net Approximately 25% of globally licensed agrochemicals are organofluorine compounds, with aromatic trifluoromethyl groups being a major contributor. researchgate.net

Given this precedent, this compound and its analogues represent a class of compounds with considerable potential for agrochemical applications. The trifluoromethyl group is a key structural motif in numerous commercial pesticides, including herbicides, fungicides, and insecticides. semanticscholar.org The development of new agrochemicals is driven by the need to overcome increasing pesticide resistance and to create more selective and less environmentally persistent products. nih.govresearchgate.net

While specific pre-clinical insecticidal data for this compound is not detailed in the provided search results, the structural features of the molecule align with those of successful agrochemicals. The benzanilide core is a known scaffold in bioactive compounds, and the trifluoromethoxy group is a highly valued substituent in agrochemical design. researchgate.netsemanticscholar.org Therefore, research in this area would focus on screening these analogues for activity against common agricultural pests and plant pathogens, leveraging the known benefits of the trifluoromethoxy group to optimize performance.

Efficacy against Agricultural Pests and Vectors

Analogues of this compound have demonstrated notable efficacy as insect growth regulators (IGRs) against various agricultural pests. Research has focused on designing and synthesizing novel benzamide derivatives to combat the increasing resistance of pests to conventional insecticides. researchgate.nettandfonline.comnih.gov These compounds are considered a promising avenue for developing more effective and potentially eco-friendly insecticides. researchgate.net

Studies have shown that N,N'-substituted benzamide derivatives are effective against the white mango scale insect, Aulacaspis tubercularis, with nymphal stages being more susceptible than adult females. researchgate.net Similarly, other benzamide analogues have been tested against the fall armyworm, Spodoptera frugiperda, and the Egyptian cotton leafworm, Spodoptera littoralis. tandfonline.comresearchgate.netacs.org For instance, certain aryl thioamide derivatives of benzamide showed significant insecticidal activity against S. littoralis, with compounds like 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide exhibiting potent effects. nih.gov Another study identified a benzamide compound, designated b5, as being highly active against both the second and fourth larval instars of S. littoralis. acs.org

The activity of these compounds extends to other lepidopteran pests, including the diamondback moth, Plutella xylostella, and the oriental corn borer, Ostrinia furnacalis. researchgate.netacs.org N-(5-phenylpyrazin-2-yl)-benzamide derivatives were found to be active specifically against lepidopterans, causing severe abnormalities and mortality. researchgate.net In the search for new insecticidal leads, computer-aided drug design has been employed to screen and identify novel sulfonamide-based benzamide derivatives with excellent insecticidal activity against the armyworm Mythimna separata. nih.gov

The following table summarizes the insecticidal activity of selected benzamide analogues against various agricultural pests.

Compound/Derivative ClassTarget PestActivity Metric (LC₅₀)Reference
4-(2-hydroxy-3-phenoxypropoxy)phenyl-1,4-bis(2E)-3-(4chlorophenyl)prop-2-en-1-oneSpodoptera frugiperda26.8 mg/L tandfonline.com
2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamideSpodoptera littoralis (2nd instar)46.33 mg/L nih.gov
2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzenecarbothioamideSpodoptera littoralis (2nd instar)49.25 mg/L nih.gov
Hexacyclic pyrazolamide derivative (I-17)Plutella xylostella93.32 mg/L acs.org
Hexacyclic pyrazolamide derivative (I-17)Ostrinia furnacalis114.79 mg/L acs.org

Molecular Targets and Inhibition of Insect Growth Pathways (e.g., Chitin (B13524) Synthesis Inhibitors)

The primary mechanism of action for many insecticidal benzamide derivatives is the disruption of insect growth and development, classifying them as insect growth regulators (IGRs). researchgate.netresearchgate.netacs.org A key molecular target for these compounds is the chitin biosynthesis pathway, which is essential for the formation of the insect's cuticle. researchgate.netacs.org

Research on N-(5-phenylpyrazin-2-yl)-benzamide derivatives demonstrated that these compounds cause severe abnormalities in the cuticle of lepidopteran larvae, leading to death. researchgate.net Genetic studies on Plutella xylostella confirmed that resistance to one of these analogues, compound 3q, is linked to the Chitin Synthase 1 (CHS1) gene. researchgate.net This provides direct evidence that these benzamide derivatives act as chitin synthesis inhibitors. researchgate.net The symptoms observed in treated larvae, such as impaired cuticular structure, are consistent with this mode of action. researchgate.net

In addition to chitin synthesis, other molecular targets related to insect molting have been identified. Studies on hexacyclic pyrazolamide derivatives found that they can act as dual-target IGRs, targeting both the ecdysone (B1671078) receptor (EcR) and chitinases like OfChtI. acs.org Other related benzamide derivatives have been found to inhibit multiple chitinases simultaneously (OfChtI, OfChtII, and OfChi-h), disrupting the molting process at a critical stage. acs.org This multi-target capability presents a strategy for developing more robust IGRs. acs.org

Enzyme and Receptor Modulation Studies

Kinase Inhibition (e.g., Tyrosine Kinases, BCR-ABL, EGFR, PDGFR) by this compound Derivatives

Derivatives of N-phenylbenzamide are a significant scaffold in the development of kinase inhibitors for therapeutic use. nih.govmdpi.comnih.gov These compounds have been extensively studied for their ability to inhibit a range of protein tyrosine kinases involved in cancer progression. mdpi.comnih.govmdpi.com

BCR-ABL Inhibition: A major focus has been the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). nih.govtandfonline.comnih.gov Many benzamide derivatives have been designed as potent BCR-ABL inhibitors, showing efficacy against both the wild-type kinase and clinically relevant drug-resistant mutants, such as the T315I "gatekeeper" mutation. nih.govtandfonline.comnih.govnih.gov For example, the diarylamide 3-aminoindazole derivative, AKE-72, demonstrated robust potency against both wild-type BCR-ABL and the T315I mutant, with IC₅₀ values of < 0.5 nM and 9 nM, respectively. tandfonline.com Similarly, novel thiazolamide–benzamide derivatives have been synthesized, with some compounds showing high activity against both wild-type and T315I mutant forms of BCR-ABL. rsc.orgresearchgate.net The structural similarity of some N-phenylbenzamide derivatives to the clinically used inhibitor Nilotinib has prompted docking studies that confirm their potential to bind to and inhibit the ABL1 kinase. nih.gov

EGFR and PDGFR Inhibition: Analogues have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.comnih.govnih.govnih.gov Certain 4-(arylaminomethyl)benzamide derivatives containing a (trifluoromethyl)benzene ring showed potent inhibition of EGFR, with some achieving over 90% inhibition at a 10 nM concentration. mdpi.comnih.gov Other scaffolds, like N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943), have been identified as potent inhibitors of both wild-type EGFR and the EGFRL858R mutant. nih.gov In the context of PDGFR, the small molecule N-[4-(trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide was found to inhibit PDGF-mediated signaling by blocking the tyrosine phosphorylation of PDGFRβ. nih.gov A potent and selective PDGFR-β kinase inhibitor, CP-673,451, effectively inhibited receptor autophosphorylation in cells with an IC₅₀ of 1 nmol/L. nih.gov

The table below presents the inhibitory activity of various benzamide derivatives against different kinases.

Derivative Class/CompoundTarget KinaseActivity Metric (IC₅₀)Reference
AKE-72BCR-ABLWT< 0.5 nM tandfonline.com
AKE-72BCR-ABLT315I9 nM tandfonline.com
Thiazolamide-benzamide (3m)Abl1.273 µM rsc.org
Thiazolamide-benzamide (3m)AblT315I39.89 µM rsc.org
Imidazole-based N-phenylbenzamide (4f)N/A (Anticancer activity vs. A549 cells)7.5 µM nih.gov
N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (7h)EGFRwt25 nM nih.gov
N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (7h)EGFRL858R18 nM nih.gov
CP-673,451PDGFR-β1 nmol/L nih.gov

Modulation of ABC Transporters and Drug Resistance Reversal

Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), is a primary cause of multidrug resistance (MDR) in cancer therapy. nih.govnih.gov Benzamide derivatives have been investigated for their potential to modulate these transporters and reverse MDR.

One study demonstrated that 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide could reverse P-gp-mediated multidrug resistance. nih.gov This compound increased the cytotoxicity of chemotherapeutic agents like paclitaxel (B517696) and vincristine (B1662923) in P-gp-expressing cells by inhibiting the drug efflux function of P-gp without affecting the protein's expression level. nih.gov The inhibition was found to be reversible. nih.gov The mechanism involves increasing the intracellular accumulation of P-gp substrates. nih.gov

The interaction with P-gp can be complex, involving modulation of its ATPase activity. nih.govmdpi.comacs.org Studies on rhodamine derivatives, which share structural similarities with some modulator classes, revealed that small changes, such as substituting a thioamide for an amide, can switch a compound from a high-affinity stimulator of ATPase activity to a high-affinity inhibitor. nih.gov This suggests that specific structural features within the benzamide scaffold could be fine-tuned to create potent P-gp inhibitors. nih.gov Some novel therapeutic compounds are specifically designed for low interaction with P-glycoprotein to ensure better bioavailability and prevent efflux from target cells. acs.org

Other Identified Enzymatic or Receptor Interactions

Beyond their roles as insecticides and kinase inhibitors, N-phenylbenzamide analogues have been found to interact with a diverse range of other biological targets.

Antiprotozoal Activity: N-phenylbenzamide derivatives have been identified as binders of the AT-rich kinetoplast DNA (kDNA) minor groove in trypanosomatid parasites. nih.gov This interaction disrupts kDNA function, leading to the death of parasites such as Trypanosoma brucei. Compound 1a, the prototype of this series, was curative in a mouse model of African trypanosomiasis. nih.gov

Antiviral Activity: A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). nih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was particularly active against several EV 71 strains at low micromolar concentrations, making it a promising lead for developing new anti-EV 71 drugs. nih.gov

Glucokinase Activation: Benzamide derivatives have been explored as glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.gov Computational studies, including 3D-QSAR and docking, have been performed on benzamide derivatives to identify the key structural features required for potent GK activation. nih.gov

Aurora Kinase Inhibition: A novel N-benzylbenzamide scaffold was identified as an allosteric inhibitor of Aurora kinase A (AurkA), a target in cancer therapy. nih.gov The compound, 6h, binds to an allosteric pocket and suppresses both the catalytic and non-catalytic functions of the kinase. nih.gov

Cannabinoid Receptor (CB2R) Agonism: A series of compounds was developed using a conformational restriction strategy to create selective agonists for the CB2 receptor. acs.org These ligands exhibit potent anti-inflammatory and neuroprotective properties and are designed to have favorable drug-like characteristics, including low P-glycoprotein interaction. acs.org

Computational Chemistry and Molecular Modeling of N 2 Trifluoromethoxy Phenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of N-[2-(trifluoromethoxy)phenyl]benzamide. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is pivotal to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netnih.gov

For benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings, while the LUMO is often distributed over the electron-withdrawing groups. In this compound, the trifluoromethoxy group is strongly electron-withdrawing, which would be expected to influence the energy and distribution of the LUMO.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing charge distribution. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethoxy group are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide proton and aromatic protons are regions of positive potential, susceptible to nucleophilic attack or hydrogen bond donation. malayajournal.org

Table 1: Calculated Electronic Properties of a Representative Benzamide Derivative

Parameter Value Reference
HOMO Energy -6.2695 eV malayajournal.org
LUMO Energy -2.5094 eV malayajournal.org
HOMO-LUMO Gap 3.7601 eV malayajournal.org
Chemical Potential (µ) -4.3895 eV malayajournal.org
Electronegativity (χ) 4.3895 eV malayajournal.org
Hardness (η) 1.8801 eV malayajournal.org

Note: This data is for a related benzamide derivative, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the N-C(phenyl) and C(carbonyl)-N bonds, gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more torsional angles.

Studies on similar N-phenylbenzamides have shown that the tilt angle between the two phenyl rings is a critical conformational parameter. nih.govnih.gov In the isolated state, these molecules often adopt a non-planar conformation to minimize steric hindrance. nih.govnih.gov For this compound, the bulky trifluoromethoxy group at the ortho position is expected to significantly influence the preferred conformation, likely forcing the phenyl rings into a more twisted arrangement compared to its para-substituted analogue. The planarity of the central amide bond is generally maintained to allow for resonance stabilization. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. walshmedicalmedia.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes and Affinities

In the context of this compound, molecular docking simulations can be employed to screen for potential biological targets and to predict the binding mode and affinity. The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding energy for a large number of possible conformations and orientations. scispace.com The resulting docking score provides an estimate of the binding affinity. scispace.com For benzamide derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes. researchgate.netresearchgate.net

Identification of Key Intermolecular Interactions within Binding Pockets

Beyond predicting binding affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl rings can participate in π-π stacking and hydrophobic interactions, while the trifluoromethoxy group can engage in halogen bonds and other electrostatic interactions. Identifying these key interactions is crucial for understanding the structure-activity relationship and for designing more potent and selective analogues. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in solution or when bound to a receptor. rsc.orgsemanticscholar.org While quantum chemical calculations provide information about static structures, MD simulations can explore the flexibility of the molecule and the stability of its different conformers over time. researchgate.net When applied to a ligand-receptor complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose and provide a more detailed picture of the key interactions that persist over the simulation time. This can help to refine the binding mode and provide a more accurate estimation of the binding free energy.

Conformational Stability of Ligand-Receptor Complexes

For this compound, the ortho-substitution of the trifluoromethoxy group on the phenyl ring attached to the nitrogen atom is expected to play a significant role in its conformational behavior. This substitution can lead to restricted rotation around the Ar–N axis, a phenomenon known as axial chirality. acs.orgnih.gov The bulky and highly electronegative trifluoromethoxy group likely influences the molecule to adopt a specific low-energy conformation to minimize steric clashes and electrostatic repulsion. acs.org Computational studies on related substituted N-phenylbenzamides have shown that the crystal packing is stabilized by a cooperative interplay of weak intermolecular interactions, including C-H···O, C-H···π, and fluorine-centered interactions like C-H···F. researchgate.netnih.govresearchgate.net

When this compound binds to a receptor, the stability of the resulting complex is governed by the sum of these intramolecular and intermolecular interactions. The trifluoromethoxy group, known for its high lipophilicity, can enhance binding affinity by engaging in favorable hydrophobic interactions within the receptor's binding pocket. mdpi.com Molecular docking simulations, a primary tool in this analysis, can predict the preferred binding pose and estimate the binding energy. For a robust understanding, these static docking poses must be further evaluated for their stability over time.

A hypothetical study on the conformational stability of a this compound-receptor complex would involve the following steps:

Energy Minimization: Both the ligand and the receptor are subjected to energy minimization to relieve any steric clashes and find a stable initial conformation.

Molecular Docking: The ligand is docked into the active site of the receptor to predict the most favorable binding mode.

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. The trifluoromethoxy group would be of particular interest in this analysis.

Interaction TypePotential Contribution of the Trifluoromethoxy Group
Hydrophobic Interactions The lipophilic nature of the -OCF3 group can lead to favorable interactions with nonpolar residues in the binding pocket.
Fluorine Bonds The fluorine atoms can act as weak hydrogen bond acceptors, interacting with suitable donor groups on the receptor.
Dipole-Dipole Interactions The strong dipole moment of the C-F bonds can contribute to electrostatic interactions within the binding site.

Dynamic Behavior of this compound in Biological Environments

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of how the complex behaves over time in a simulated biological environment. MD simulations are essential for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the receptor. tandfonline.comrsc.org

An MD simulation of the this compound-receptor complex would typically be run for a duration of nanoseconds to microseconds. Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. It can highlight which residues are involved in the interaction and how the ligand's movement is constrained within the binding pocket. tandfonline.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation, providing insights into the stability of key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

Development of Predictive Models for this compound Analogues

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities is required. The process involves several key steps:

Data Set Preparation: A series of benzamide analogues with varying substituents would be compiled.

Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area). The properties of the trifluoromethoxy group, such as its Hansch hydrophobicity constant (π = +0.88), would be a critical descriptor. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for a series of benzamide analogues might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the regression analysis. Such models can reveal which structural features are most important for activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing lipophilicity enhances activity. QSAR studies on benzamide derivatives have successfully been used to build predictive models for their activity as inhibitors of various enzymes. tandfonline.comnih.govnih.gov

QSAR Model ParameterDescriptionRelevance to this compound Analogues
q² (Cross-validated R²) A measure of the internal predictive ability of the model.High q² values (typically > 0.5) indicate a robust model.
R² (Coefficient of Determination) Indicates how well the model fits the training data.Values closer to 1.0 suggest a better fit.
r²pred (Predictive R² for external set) Measures the model's ability to predict the activity of new, unseen compounds.A high r²pred is crucial for the model's practical utility.

In Silico Screening and Lead Optimization Strategies

Once a validated QSAR model is established, it can be used for in silico screening of large virtual libraries of compounds. This allows for the rapid identification of potentially active molecules without the need for their synthesis and biological testing, thereby saving significant time and resources. tandfonline.comvensel.org

The lead optimization process for this compound would involve designing new analogues with modifications aimed at improving activity, selectivity, and pharmacokinetic properties. The QSAR model can guide this process by predicting the activity of the designed compounds. For example, if the model indicates that a specific region of the molecule is sensitive to steric bulk, modifications in that area can be prioritized.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogues. This helps in identifying compounds that not only have high predicted activity but also possess drug-like properties. The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and membrane permeability, properties that are crucial for a successful drug. mdpi.comnih.gov By combining QSAR-based activity predictions with ADME profiling, the lead optimization process can be made significantly more efficient and targeted.

Advanced Research Applications and Future Directions for N 2 Trifluoromethoxy Phenyl Benzamide

Role of N-[2-(trifluoromethoxy)phenyl]benzamide as a Precursor in Complex Molecule Synthesis

While direct synthesis of this compound is well-established, its true value in synthetic chemistry is demonstrated by its function as a versatile building block for more intricate molecular architectures. The benzamide (B126) core is not merely a stable final structure but a reactive intermediate amenable to further functionalization.

Researchers have utilized the inherent reactivity of the benzamide scaffold to construct complex heterocyclic systems. For instance, substituted benzamides can undergo cyclization reactions to form quinazoline-2,4(1H,3H)-diones, which are crucial intermediates in medicinal chemistry. mdpi.com Similarly, benzamide-based aminopyrazoles have been used as precursors for fused heterocyclic systems with significant biological activity. acs.org The this compound molecule, with its two aromatic rings, offers multiple sites for functionalization through modern synthetic methods like C-H activation, allowing for the introduction of new substituents that can modulate the molecule's properties. nih.gov This positions the compound as a key starting point for creating libraries of diverse and complex molecules for screening in drug discovery and materials science.

The trifluoromethoxy phenyl moiety itself is a critical pharmacophore. Its inclusion in a synthetic strategy imparts desirable properties to the final complex molecule, such as enhanced membrane permeability and resistance to metabolic degradation. Therefore, using this compound as a precursor ensures that these beneficial characteristics are carried forward into the next generation of synthesized compounds.

Integration into Emerging Agrochemical Research Platforms

The incorporation of fluorine-containing groups has become a pivotal strategy in the design of modern agrochemicals, with the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups being particularly prominent. researchgate.netresearchgate.net Benzamide derivatives containing these moieties are at the forefront of agrochemical research due to their potent biological activities.

Several commercial pesticides feature a chemical structure related to this compound, demonstrating the success of this molecular platform.

Triflumuron: An insecticide that functions as a chitin (B13524) synthesis inhibitor, its structure is based on a benzoylurea (B1208200) backbone connected to a trifluoromethoxy-substituted phenyl ring. epa.gov

Fluopyram: A fungicide and nematicide belonging to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), it contains a trifluoromethyl-benzamide component.

Broflanilide: A potent insecticide that acts on the GABA receptor, it features a complex, fluorinated benzamide structure. epa.gov

Research into novel benzamides containing 1,2,4-oxadiazole (B8745197) moieties, designed as bio-isosteres of the amide bond, has yielded compounds with significant fungicidal and insecticidal properties. nih.govmdpi.com These studies highlight a key strategy in modern agrochemical design: using the trifluoromethoxy benzamide scaffold as a foundation and modifying it through bioisosteric replacement to discover new active ingredients with improved efficacy and safety profiles. The trifluoromethoxy group, in particular, is known to enhance the biological activity and metabolic stability of agrochemicals. nih.gov

AgrochemicalChemical ClassMode of ActionRelevance to Trifluoromethoxy Benzamides
Triflumuron epa.govBenzoylureaChitin synthesis inhibitorContains a trifluoromethoxy-phenyl group linked to a benzoyl-like structure.
Fluopyram Benzamide (pyridinyl-ethyl-benzamide)Succinate Dehydrogenase Inhibitor (SDHI)Features a trifluoromethyl-benzamide core structure.
Broflanilide epa.govBenzamideGABA-gated chloride channel allosteric modulatorA complex meta-diamide insecticide with trifluoromethyl groups.

Development of this compound Analogues as Chemical Probes for Biological Systems

The systematic modification of the this compound structure provides a powerful tool for creating chemical probes to investigate biological systems. By synthesizing a series of analogues with varied substituents, researchers can perform structure-activity relationship (SAR) studies to identify the molecular features essential for binding to a biological target and eliciting a response.

This approach has been successfully applied in several therapeutic areas:

Antiparasitic Agents: Analogues of N-phenylbenzamide have been developed to target the kinetoplast DNA (kDNA) of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov By modifying the parent compound, researchers can fine-tune its physicochemical properties to improve activity against other intracellular parasites such as Leishmania donovani and Trypanosoma cruzi. nih.gov Similarly, 2-(trifluoromethyl)benzimidazole (B189241) derivatives have shown potent activity against protozoa, demonstrating the utility of the trifluoromethyl group in this context. nih.gov

Antiprion Agents: A series of benzamide derivatives have been synthesized and evaluated for their ability to inhibit the conversion of the normal prion protein (PrPC) to its misfolded, disease-causing form (PrPSc). nih.gov These studies identified lead compounds that could be developed into therapeutic agents for prion diseases like Creutzfeldt-Jakob disease. nih.gov

Anti-tumor Agents: Researchers have designed and synthesized benzimidazole (B57391) derivatives linked to flavonoid structures, screening them for anti-tumor activity. nih.gov These complex analogues serve as probes to understand the structural requirements for cytotoxicity against various cancer cell lines.

Through the development of such analogues, the this compound scaffold serves as a template for designing molecular probes that help to elucidate complex biological pathways and identify novel drug targets.

Exploration in Materials Science for Functional Applications

The unique structural and electronic properties of this compound and its analogues make them attractive candidates for applications in materials science. The rigid benzamide backbone and the potential for strong intermolecular interactions, such as hydrogen bonding, allow these molecules to self-assemble into well-ordered crystalline structures. nih.gov The study of the crystal packing of different halogenated N-[2-(trifluoromethyl)phenyl]benzamides reveals how subtle changes in the molecular structure can influence the resulting supramolecular architecture, a key principle in crystal engineering and the design of functional organic materials. nih.gov

Beyond crystallography, the trifluoromethoxy group has been leveraged to create advanced functional polymers. In one study, nickel(II) catalysts bearing ligands with trifluoromethoxy and fluorobenzhydryl groups were used for ethylene (B1197577) polymerization. mdpi.com These catalysts exhibited exceptionally high activity and thermal stability, producing highly branched polyethylenes that behave as thermoplastic elastomers (TPEs). The inclusion of the trifluoromethoxy group was shown to play a crucial role in enhancing both the catalytic performance and the mechanical properties of the resulting polymer. mdpi.com This demonstrates the potential for ligands derived from trifluoromethoxy-anilines (a direct precursor to the target benzamide) to be integrated into catalysts for producing high-performance materials. The inherent properties of the benzamide structure suggest potential applications in areas such as organic electronics, nonlinear optics, and specialty polymers where molecular orientation and electronic properties are critical.

Unexplored Biological Targets and Therapeutic Areas for Trifluoromethoxy Benzamides

The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs. nih.gov Coupled with the beneficial properties of the trifluoromethoxy group, this compound and its derivatives hold promise for a variety of therapeutic applications that remain underexplored.

Based on the known activities of related compounds, several future research directions can be envisioned:

Neurodegenerative Diseases: The demonstrated activity of benzamide derivatives against prion accumulation suggests a potential role in other neurodegenerative disorders characterized by protein misfolding, such as Alzheimer's and Parkinson's diseases. nih.gov The ability of the trifluoromethoxy group to increase lipophilicity could aid in crossing the blood-brain barrier, a critical challenge in developing drugs for central nervous system disorders.

Infectious Diseases: The success of N-phenylbenzamide analogues against kinetoplastid parasites provides a strong rationale for exploring their activity against a wider range of protozoan and helminthic pathogens responsible for neglected tropical diseases. nih.gov The trifluoromethyl-benzimidazole scaffold has also shown broad antiparasitic potential. nih.gov

Oncology: While some benzimidazole-based compounds have been explored as anti-tumor agents, the vast landscape of cancer biology offers numerous unexplored targets. nih.govresearchgate.net The benzene (B151609) trimethoxy motif, structurally related to the trifluoromethoxy group, is found in several vascular-disrupting agents used in cancer therapy, suggesting that trifluoromethoxy benzamides could be investigated for similar mechanisms of action. nih.gov

The broad biological activity spectrum of benzamides and the advantageous properties of the trifluoromethoxy group create a fertile ground for discovering novel therapeutic agents for a wide array of human diseases.

Methodological Advancements in this compound Research

The synthesis of N-aryl amides, including this compound, has historically relied on the coupling of an amine with an activated carboxylic acid derivative. While effective, these methods often suffer from low atom economy and produce significant waste. mdpi.com Recent years have seen the development of more efficient and sustainable catalytic methods that are directly applicable to the synthesis of this compound and its analogues.

MethodCatalyst/ReagentKey FeaturesReference
C-H Functionalization/DecarboxylationRhodium catalystUses a removable carboxylate directing group to achieve ortho-amidation of benzoic acids. nih.gov
Reductive AmidationIron (Fe) dustA mild and selective method to synthesize N-aryl amides from nitroarenes and acyl halides in water. rsc.org
Aza-Hofmann-type RearrangementHypervalent iodine (PhINTs)Converts readily available amidines into N-arylamides under oxidative conditions. mdpi.com
Microwave-Assisted SynthesisIodine-aluminaA solvent-free, rapid method for converting N-aryl-N'-benzoylthioureas to benzamides. researchgate.net
Bifunctional CatalysisAu/DNA nanohybridsAn efficient synthesis of amides from alcohols and azides using a novel gold-DNA catalyst. rsc.org

Q & A

Q. Notes

  • Methodological focus ensures reproducibility in academic labs.
  • Contradictions addressed: Mutagenicity varies by substituent; rigorous testing is essential .

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